molecular formula C7H5BF2O3 B1591710 2,6-Difluoro-3-formylphenylboronic acid CAS No. 849062-09-5

2,6-Difluoro-3-formylphenylboronic acid

Cat. No.: B1591710
CAS No.: 849062-09-5
M. Wt: 185.92 g/mol
InChI Key: GLQAPMRINNTHGJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BF2O3. It is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation process, a key step in the Suzuki-Miyaura reaction . Additionally, this compound can form reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it useful in the design of sensors and drug delivery systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and proliferation

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl groups on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of complex organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, its ability to form reversible covalent bonds with biomolecules allows it to affect metabolite levels and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as its solubility and ability to form covalent bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to modulate enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-formylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-formylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2,6-difluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQAPMRINNTHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584652
Record name (2,6-Difluoro-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-09-5
Record name (2,6-Difluoro-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-09-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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